IDO1 Inhibitory Potency: Cellular IC50 Comparison Against Closest Structural Analogs
The compound demonstrates a sub-micromolar inhibitory effect on Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory target in cancer [1]. While a direct, published head-to-head comparison with all close analogs in the same study is not available, cross-study analysis against a panel of 2-substituted anilines reveals a significant differentiation in potency. The target compound's activity (IC50 = 76 nM) in a cellular HeLa assay is more than 10-fold greater than that of several closely related 2-substituted aniline analogs, such as compounds 7 (IC50 = 28 µM) and 8 (IC50 = 30 µM) from a comparable IDO1 inhibition study [2].
| Evidence Dimension | IDO1 Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Compound 7 (IC50 = 28 ± 3 µM); Compound 8 (IC50 = 30 ± 5 µM) from ACS Med Chem Lett. 2021; 12(4): 653-661. |
| Quantified Difference | Target compound is approximately 368-fold and 395-fold more potent than comparator compounds 7 and 8, respectively. |
| Conditions | IFN-γ stimulated human HeLa cells; inhibition of kynurenine production [1]. Comparator data from a similar IDO1 cellular assay [2]. |
Why This Matters
This substantial potency difference highlights that subtle changes in the aniline substitution pattern drastically impact IDO1 inhibition, making this specific compound a critical tool for SAR studies and a high-value chemical probe.
- [1] BindingDB. (2020). BDBM50454800 (CHEMBL4210456): Affinity Data for Indoleamine 2,3-dioxygenase 1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454800 View Source
- [2] Chen, X., et al. (2021). Representation of 2-Substituted Anilines and Respective Biochemical and Cellular Activity. ACS Medicinal Chemistry Letters, 12(4), 653–661. Table 2. DOI: 10.1021/acsmedchemlett.1c00096 View Source
